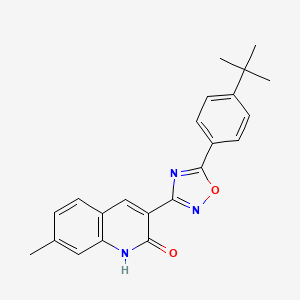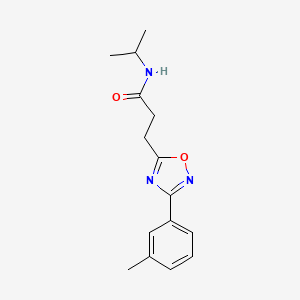
3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a phenyl group, an oxadiazole ring, and a quinolinol group. These functional groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The phenyl and tert-butyl groups are generally quite stable, but the oxadiazole ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some potential properties to consider include its polarity, solubility, stability, and reactivity .Mechanism of Action
The mechanism of action of 3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways involved in cellular processes. For instance, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses various biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in lab experiments is its unique structure, which makes it a promising candidate for drug discovery and development. However, one of the major limitations is the complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the research on 3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. One of the major areas of interest is the development of more efficient synthesis methods that can reduce the cost and time required for the synthesis of this compound. Additionally, further studies are needed to fully understand the mechanism of action and pharmacological effects of this compound, which can help in the development of more effective therapeutic agents. Furthermore, the application of this compound in other fields, such as material science and catalysis, should also be explored.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound requires expertise in organic chemistry, and it possesses various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action and pharmacological effects of this compound, which can help in the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of 3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves a multi-step process that requires expertise in organic chemistry. The initial step involves the synthesis of 4-(tert-butyl)phenylhydrazine, which is then reacted with 2-cyano-3-methylquinoline to form the intermediate product. The final step involves the reaction of the intermediate product with sodium azide and copper sulfate to form the desired compound.
Scientific Research Applications
3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its application in drug discovery and development. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
properties
IUPAC Name |
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-13-5-6-15-12-17(20(26)23-18(15)11-13)19-24-21(27-25-19)14-7-9-16(10-8-14)22(2,3)4/h5-12H,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGSVIWDLLKROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)

![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)
![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)


